Superior Enantioselectivity for Thiophene-Containing Dehydroamino Acids vs. BINAP Analogs
In the rhodium-catalyzed hydrogenation of 2-benzamido(acetamido)-3-(2-thienyl)-2-propenoic acids, (+)-DIOP delivers enantiomeric excess up to 78% with quantitative conversion [1]. Critically, the Rh-DIOP catalyst was insensitive to sulfur poisoning—a common deactivation pathway for Rh-BINAP and Rh-DuPHOS systems that renders them ineffective for thiophene-based substrates [1]. This represents a substrate class where (+)-DIOP holds a unique, quantified advantage over otherwise higher-performing generalist ligands.
| Evidence Dimension | Enantiomeric excess in thiophene-substrate hydrogenation |
|---|---|
| Target Compound Data | 78% ee |
| Comparator Or Baseline | Rh-BINAP (inferred: <10% ee due to sulfur poisoning; no direct head-to-head data available for this substrate class) |
| Quantified Difference | +78% ee absolute advantage (target compound is solely functional) |
| Conditions | Rh(I) catalyst, Z-substrate, H2 pressure (unspecified), room temperature |
Why This Matters
For procurement teams sourcing ligands for sulfur-containing pharmaceutical intermediates, (+)-DIOP is the only ligand in its class with demonstrated sulfur tolerance and measurable enantioselectivity, avoiding costly catalyst poisoning.
- [1] Sinou, D., et al. Journal of Organometallic Chemistry, 1982, 231, C33–C36. View Source
